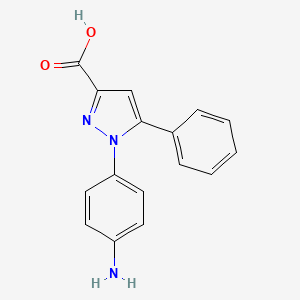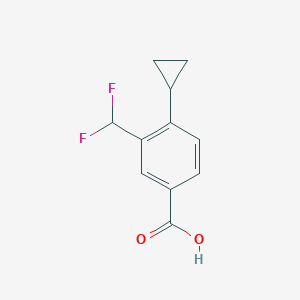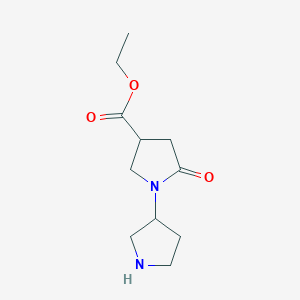![molecular formula C18H15N3O B2869474 8-methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 1031654-10-0](/img/structure/B2869474.png)
8-methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a quinoline ring, with a methoxy group at the 8th position and a p-tolyl group at the 3rd position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 8-methoxyquinoline with p-tolylhydrazine in the presence of a suitable catalyst can lead to the formation of the desired compound. The reaction conditions typically involve heating the reaction mixture at elevated temperatures for several hours to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
8-methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The methoxy and p-tolyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce reduced pyrazoloquinoline compounds.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research has indicated its potential use in the development of new therapeutic agents for treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 8-methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparación Con Compuestos Similares
8-methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share a similar quinoline core structure but may have different substituents, leading to variations in their biological activities.
Pyrazole derivatives: Compounds with a pyrazole ring can exhibit different properties depending on the nature of the substituents attached to the ring.
Other pyrazoloquinolines:
Propiedades
IUPAC Name |
8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c1-11-3-5-12(6-4-11)17-15-10-19-16-8-7-13(22-2)9-14(16)18(15)21-20-17/h3-10H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNUVFGVNYHOFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC3=C4C=C(C=CC4=NC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2-Tert-butyl-4-methyl-6-methylsulfanylpyrimidin-5-yl)-(7,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl)methanone](/img/structure/B2869392.png)
![7-phenyl-N-(2-(thiophen-2-yl)ethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2869394.png)

![3-(4-chlorobenzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2869396.png)
![4-butyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2869398.png)
![N-cyclopropyl-N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2869400.png)
![2-cyano-N-(2,6-dimethylphenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2869402.png)
![2-(2-fluorophenoxy)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide](/img/structure/B2869406.png)
![N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2869407.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2869409.png)
![11-Acetyl-4-[(furan-2-yl)methyl]-5-{[(3-nitrophenyl)methyl]sulfanyl}-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2869410.png)

![N'-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[3-(dimethylamino)propyl]ethanediamide](/img/structure/B2869413.png)

